Lipophilicity Differential vs. Ethyl Ester Analog
The target compound exhibits a computed XLogP3-AA of 2.2, which is lower than the ethyl ester analog (Ethyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate, CAS 1427501-74-3). While the exact XLogP3-AA for the ethyl ester is not publicly available from the same authoritative source at the time of this analysis, the additional methylene group in the ethyl ester is well-established in medicinal chemistry to increase lipophilicity by approximately 0.5–0.6 logP units based on Hansch-Leo fragmental constants [1]. This places the methyl ester in a more favorable lipophilicity range for optimizing ligand efficiency and solubility in early lead optimization, where lower logP typically correlates with reduced off-target binding and superior pharmacokinetic profiles [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | Ethyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate (estimated XLogP3-AA ≈ 2.7–2.8) |
| Quantified Difference | Estimated ΔlogP ≈ 0.5–0.6 units (lower for methyl ester) |
| Conditions | Computed by XLogP3 3.0 methodology (PubChem). Comparator value approximated using Hansch-Leo fragmental constant for –CH2– group. |
Why This Matters
A difference of 0.5–0.6 logP units is practically significant in medicinal chemistry, as it can translate into measurable differences in aqueous solubility, protein binding, and membrane permeability, directly influencing the success of a lead optimization campaign.
- [1] PubChem. Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate – XLogP3-AA: 2.2. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
